BenchChemオンラインストアへようこそ!

1,3-PBIT dihydrobromide

Nitric Oxide Synthase Isoform Selectivity Enzyme Inhibition

Choose 1,3-PBIT dihydrobromide for unambiguous iNOS inhibition with >190-fold selectivity over eNOS—the defining metric for cardiovascular and endotoxin research where eNOS cross-inhibition is a critical confound. This 1,3-substituted bis-isothiourea delivers consistent, reproducible data in cell-free assays, tissue homogenates, and conscious rat models of systemic iNOS activation. Unlike generic NOS inhibitors, its quantifiable SAR profile makes it the benchmark comparator for NOS inhibitor development. Be aware of limited membrane permeability; select appropriate model systems. Order with confidence—each batch is tested for purity and isoform selectivity.

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
CAS No. 2514-30-9
Cat. No. B1678571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-PBIT dihydrobromide
CAS2514-30-9
SynonymsPBIT
Molecular FormulaC14H11NOS
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
InChIKeyKRXMYBAZKJBJAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility9.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,3-PBIT dihydrobromide: A Quantitatively Differentiated iNOS-Selective Inhibitor for Nitric Oxide Synthase Research


1,3-PBIT dihydrobromide (CAS 2514-30-9, also cataloged as 200716-66-1) is a synthetic bis-isothiourea derivative that functions as a potent and isoform-selective inhibitor of inducible nitric oxide synthase (iNOS, NOS2). It belongs to the S,S′-phenylenebis(1,2-ethanediyl)bis-isothiourea class of non-amino acid NOS inhibitors [1]. The compound is characterized by a 1,3-substituted central phenyl ring that confers a distinct NOS isoform inhibition profile relative to its 1,4-substituted structural analog [1].

Why Substituting 1,3-PBIT dihydrobromide with Alternative iNOS Inhibitors or Structural Analogs Compromises Experimental Integrity


The nitric oxide synthase (NOS) family comprises three distinct isoforms—iNOS, eNOS, and nNOS—with divergent physiological roles. Off-target inhibition of eNOS or nNOS can produce confounding cardiovascular or neurological effects that invalidate iNOS-focused hypotheses [1]. Within the bis-isothiourea chemotype, subtle changes in phenyl ring substitution (1,3- vs. 1,4-) produce quantifiable shifts in isoform selectivity and absolute potency that cannot be predicted by structure alone [1]. Furthermore, the inherent poor membrane permeability of this compound class necessitates explicit consideration of cellular vs. cell-free assay conditions . Consequently, substitution with a generic iNOS inhibitor or an unvalidated analog introduces uncontrolled variables in isoform selectivity, potency, and cellular bioavailability, undermining data reproducibility and mechanistic interpretation.

1,3-PBIT dihydrobromide Quantitative Differentiation Evidence Guide


1,3-PBIT dihydrobromide Exhibits 190-Fold Selectivity for iNOS Over eNOS, a Property Not Shared by the 1,4-PBIT Analog

In purified human enzyme assays, 1,3-PBIT dihydrobromide demonstrates a Ki of 47 nM for iNOS, 0.25 μM for nNOS, and 9 μM for eNOS [1]. This translates to a 190-fold selectivity for iNOS over eNOS . In contrast, the 1,4-substituted analog (1,4-PBIT) exhibits a distinct profile with Ki values of 7.4 nM (iNOS), 16 nM (nNOS), and 360 nM (eNOS), yielding only a 49-fold iNOS/eNOS selectivity and significantly higher potency for nNOS .

Nitric Oxide Synthase Isoform Selectivity Enzyme Inhibition Drug Discovery

1,3-PBIT dihydrobromide Demonstrates Quantitatively Reduced Potency Against nNOS Compared to 1,4-PBIT, Enabling More Precise iNOS/nNOS Discrimination

Against purified human nNOS, 1,3-PBIT dihydrobromide exhibits a Ki of 250 nM (0.25 μM), resulting in a 5.3-fold selectivity for iNOS over nNOS [1]. In direct comparison, the 1,4-substituted analog 1,4-PBIT shows substantially greater nNOS potency (Ki = 16 nM) and an inverted selectivity profile, favoring nNOS (Ki = 16 nM) over iNOS (Ki = 7.4 nM) . The differential nNOS potency represents a 15.6-fold difference between the two analogs.

Neuronal NOS Isoform Discrimination Neuroinflammation Enzyme Assay

1,3-PBIT dihydrobromide Exhibits Poor Cell Permeability with a 3,200-Fold Potency Shift from Purified Enzyme to Whole-Cell Assay

While 1,3-PBIT dihydrobromide demonstrates potent iNOS inhibition in cell-free systems (Ki = 47 nM), its activity in whole-cell assays is markedly attenuated. In DLD-1 human colorectal adenocarcinoma cells expressing iNOS, the compound exhibits an IC50 of 150 μM . This represents a >3,200-fold loss in apparent potency between purified enzyme and cellular contexts, a characteristic attributed to poor membrane permeability that is shared across the bis-isothiourea chemotype [1].

Cell Permeability Whole-Cell Assay IC50 Bioavailability

1,3-PBIT dihydrobromide Demonstrates In Vivo Efficacy in Reversing Endotoxin-Induced Hypotension in a Rat Model

In conscious male Sprague-Dawley rats challenged with endotoxin (LPS) to induce systemic iNOS expression, administration of 1,3-PBIT dihydrobromide (10 mg/kg, intraperitoneal, 1 hour after endotoxin) produced quantifiable pharmacological effects . The compound inhibited the endotoxin-induced decrease in mean arterial pressure (MAP), attenuated the increase in systemic and renal nitrite production, and prevented the decrease in renal CYP4A1/A3 protein levels and CYP4A activity .

In Vivo Pharmacology Septic Shock Mean Arterial Pressure Nitrite Production

Optimal Application Scenarios for 1,3-PBIT dihydrobromide Based on Quantified Evidence


In Vitro iNOS Selectivity Studies Requiring Maximal Discrimination Over eNOS

Use 1,3-PBIT dihydrobromide as the iNOS-selective inhibitor of choice in cell-free enzyme assays or tissue homogenate studies when the experimental objective demands a broad selectivity window (>190-fold) against endothelial NOS (eNOS). This scenario is particularly relevant for cardiovascular research where eNOS inhibition is a critical confounding variable that must be minimized to accurately attribute observed effects to iNOS [1].

In Vivo Rodent Models of iNOS-Mediated Hypotension and Septic Shock

Employ 1,3-PBIT dihydrobromide in conscious rat models of endotoxin-induced systemic iNOS activation to study the role of iNOS-derived nitric oxide in vascular dysfunction, hypotension, and organ injury. The compound has demonstrated efficacy at 10 mg/kg i.p. in reversing LPS-induced decreases in mean arterial pressure and attenuating systemic nitrite production . Researchers should account for the compound's poor membrane permeability by ensuring adequate dosing and tissue distribution.

Ex Vivo Tissue Pharmacology Studies Investigating iNOS Contribution to Smooth Muscle or Colonic Motility

Apply 1,3-PBIT dihydrobromide in isolated tissue bath or organ chamber preparations where cell permeability limitations are bypassed due to direct access to extracellular iNOS or where tissue integrity permits compound diffusion. The compound has been utilized to investigate the role of iNOS-derived NO in modulating colonic migrating motor complexes (MMCs) [2]. Its defined isoform selectivity profile allows for more precise interpretation of iNOS-dependent vs. nNOS/eNOS-dependent tissue responses.

Chemical Biology and Medicinal Chemistry Studies of Bis-Isothiourea Structure-Activity Relationships (SAR)

Include 1,3-PBIT dihydrobromide as a key comparator compound in SAR campaigns exploring the impact of phenyl ring substitution geometry (1,3- vs. 1,4-) on NOS isoform selectivity and potency [1]. Its quantitatively distinct inhibition profile relative to 1,4-PBIT provides a clear structure-activity benchmark for evaluating novel NOS inhibitor scaffolds and validating computational docking models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-PBIT dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.